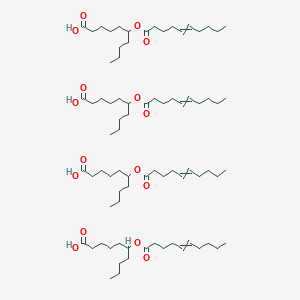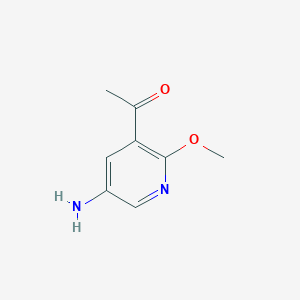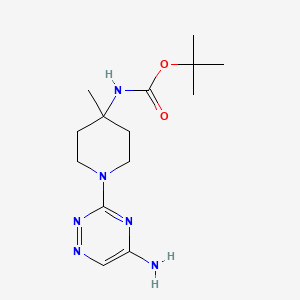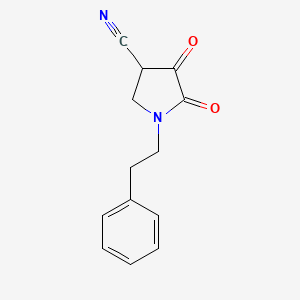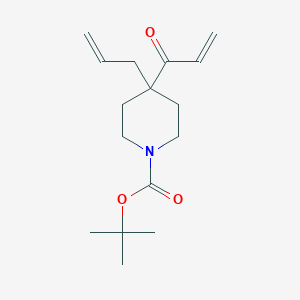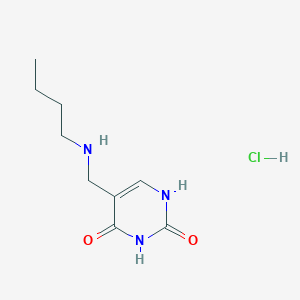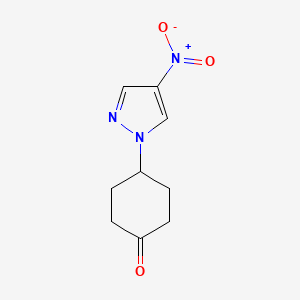![molecular formula C9H6N2O4S B13987376 Methyl 6-nitrobenzo[d]thiazole-2-carboxylate](/img/structure/B13987376.png)
Methyl 6-nitrobenzo[d]thiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-nitrobenzo[d]thiazole-2-carboxylate is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzothiazole ring system substituted with a nitro group at the 6-position and a carboxylate ester group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-nitrobenzo[d]thiazole-2-carboxylate can be achieved through various synthetic pathways. One common method involves the nitration of methyl benzo[d]thiazole-2-carboxylate using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .
Another approach involves the use of diazo-coupling reactions, Knoevenagel condensation, and Biginelli reaction. These methods offer different advantages in terms of yield and reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. The use of continuous flow reactors and microwave irradiation techniques has been explored to enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-nitrobenzo[d]thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 6-amino derivatives.
Reduction: Formation of 6-amino derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent and its ability to inhibit specific enzymes.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 6-nitrobenzo[d]thiazole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound has been shown to inhibit certain enzymes, leading to disruption of metabolic pathways in microorganisms .
Comparison with Similar Compounds
Similar Compounds
Methyl benzo[d]thiazole-2-carboxylate: Lacks the nitro group, resulting in different biological activities.
6-Amino benzo[d]thiazole-2-carboxylate: Formed through the reduction of the nitro group, with distinct properties.
Benzothiazole derivatives: Various derivatives with different substituents at the 6-position.
Uniqueness
Methyl 6-nitrobenzo[d]thiazole-2-carboxylate is unique due to the presence of both the nitro and carboxylate ester groups, which contribute to its distinct chemical reactivity and biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications .
Properties
Molecular Formula |
C9H6N2O4S |
|---|---|
Molecular Weight |
238.22 g/mol |
IUPAC Name |
methyl 6-nitro-1,3-benzothiazole-2-carboxylate |
InChI |
InChI=1S/C9H6N2O4S/c1-15-9(12)8-10-6-3-2-5(11(13)14)4-7(6)16-8/h2-4H,1H3 |
InChI Key |
WOCOZBQXZAHWEF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


